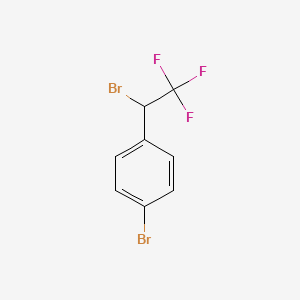
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor at room temperature . It is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is generally prepared through chemical synthesis. One common method involves the reaction of 1,4-diphenyl-2-butanone with bromine in the presence of a catalyst . This reaction yields the desired product under controlled conditions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, forming new compounds with different properties.
Common reagents used in these reactions include lithium diisopropylamide (LIDA), which can generate reactive intermediates at low temperatures . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene is an important chemical intermediate commonly used in organic synthesis reactions . Its applications span various fields, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Applied in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The specific pathways and molecular targets depend on the context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene can be compared with other similar compounds, such as:
- 1-Bromo-4-fluoro-2-(2,2,2-trifluoroethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(1,1-difluoroethyl)benzene
These compounds share similar structural features but differ in the specific substituents attached to the benzene ring. The presence of different functional groups can influence their reactivity, physical properties, and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H5Br2F3 |
|---|---|
Molecular Weight |
317.93 g/mol |
IUPAC Name |
1-bromo-4-(1-bromo-2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H5Br2F3/c9-6-3-1-5(2-4-6)7(10)8(11,12)13/h1-4,7H |
InChI Key |
DNQBBEQPIZZCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



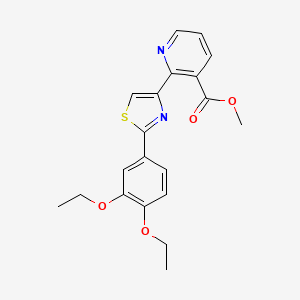
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)

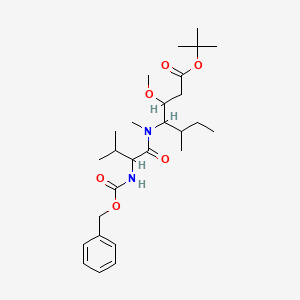
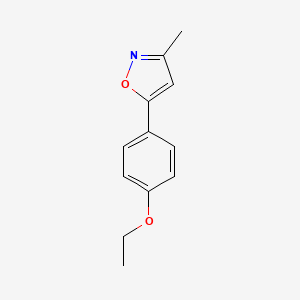
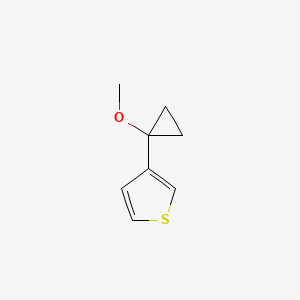
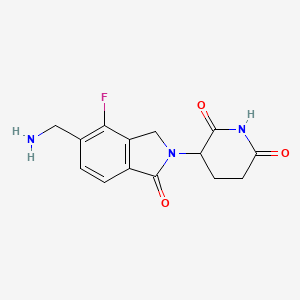
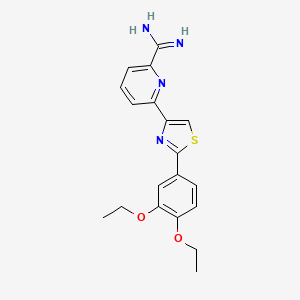
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
